8-Methoxyisoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-6-carboxylic acid typically involves the reaction of 1-chloroisoquinoline-6-carboxylic acid with sodium methoxide in methanol. The reaction is carried out under reflux conditions overnight. After the reaction, the mixture is concentrated, and the aqueous layer is acidified with hydrochloric acid. The product is then extracted with ethyl acetate, dried over magnesium sulfate, and concentrated to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing carboxylic acids to alcohols.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
8-Methoxyisoquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
- 5-Methoxyisoquinoline-8-carboxylic acid
- 8-Methoxyisoquinoline-5-carboxylic acid
- 8-Hydroxyisoquinoline-6-carboxylic acid
Comparison: 8-Methoxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications. For instance, the position of the methoxy group can affect the compound’s ability to interact with biological targets, leading to variations in efficacy and safety profiles .
Biological Activity
8-Methoxyisoquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to a range of potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group at the 8-position and a carboxylic acid at the 6-position of the isoquinoline ring. This substitution pattern is crucial for its biological activity, influencing its chemical reactivity and interaction with biological targets.
Structural Formula
Enzyme Interactions
Research indicates that this compound plays a role in enzyme interactions and metabolic pathways. It has been utilized in studies to understand how it modulates enzyme activity, which is critical for drug development and understanding metabolic diseases.
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of isoquinoline compounds can inhibit the growth of various pathogens, including bacteria and fungi .
Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Pseudomonas aeruginosa | 22 | 1 × 10^-5 |
Klebsiella pneumoniae | 25 | 1 × 10^-4 |
Staphylococcus aureus | 24 | 1 × 10^-4 |
Anticancer Properties
This compound has shown promise in anticancer research. In vitro studies demonstrated that it can induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to apoptosis .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several isoquinoline derivatives on cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 20.1 |
Other derivatives | A549 | 14.0 |
These findings suggest that modifications to the isoquinoline structure can significantly enhance anticancer activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation, although further research is needed to elucidate these mechanisms fully .
Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry, facilitating the synthesis of more complex organic molecules with potential therapeutic effects. Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases.
Material Science
In addition to its biological applications, this compound is also investigated for its potential use in developing new materials and chemical processes within industrial settings.
Properties
IUPAC Name |
8-methoxyisoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-5-8(11(13)14)4-7-2-3-12-6-9(7)10/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFXTDCPIBSKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NC=CC2=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.